molecular formula C12H12O12 B1345530 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid CAS No. 2216-84-4

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

Cat. No. B1345530
CAS RN: 2216-84-4
M. Wt: 348.22 g/mol
InChI Key: DTGRIEIJTWNZQF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is an organic intermediate used in the synthesis of its two- and three-dimensional complexes and in the study of related properties . It has a molecular formula of C12H12O12 .


Physical And Chemical Properties Analysis

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid has a molecular weight of 348.22 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The exact mass and monoisotopic mass are 348.03287581 g/mol .

Scientific Research Applications

Application 1: Synthesis of Multidimensional Complexes

  • Results : The resulting complexes often exhibit unique x-ray crystal structures and magnetic properties .

Application 2: Magnetic Material Development

  • Results : Some synthesized materials show promise as magnetic components due to their favorable magnetic properties .

Application 3: Dye and Pigment Synthesis

  • Results : The synthesized dyes and pigments have been used in various industries, showing good stability and colorfastness .

Application 4: Polymer Synthesis

  • Results : The resulting polymers exhibit enhanced mechanical and thermal properties suitable for industrial applications .

Application 5: Organic Synthesis

  • Results : The compound has enabled the synthesis of a wide range of organic molecules with applications in pharmaceuticals and agrochemicals .

Application 6: Analytical Chemistry

  • Results : The use of this compound has led to accurate and reproducible analytical data in various chemical analyses .

Application 7: Catalysis in Organic Reactions

  • Results : The use of this acid as a catalyst has been shown to increase efficiency and yield in the synthesis of target molecules, with some reactions achieving over 90% yield .

Application 8: Surface Modification of Nanoparticles

  • Results : Modified nanoparticles exhibit improved solubility, biocompatibility, and targeted delivery capabilities, which are essential in applications like drug delivery and diagnostic imaging .

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRIEIJTWNZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176694
Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

CAS RN

2216-84-4
Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Source CAS Common Chemistry
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Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
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Record name 1,2,3,4,5,6-cyclohexanehexacarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Reactant of Route 2
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Reactant of Route 3
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Reactant of Route 4
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Reactant of Route 5
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Reactant of Route 6
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid

Citations

For This Compound
94
Citations
P Thuéry, B Masci - Crystal growth & design, 2010 - ACS Publications
When reacted with europium nitrate under mild conditions, all-cis 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H 6 L cis ) retains its configuration and gives the complexes [Eu(H 3 L cis )…
Number of citations: 19 pubs.acs.org
P Thuéry - Crystal growth & design, 2010 - ACS Publications
The reaction of an equimolar mixture of uranyl and lanthanide nitrates with all-cis 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H 6 L) under hydrothermal conditions gives the …
Number of citations: 50 pubs.acs.org
J Wang, S Hu, ML Tong - 2006 - Wiley Online Library
Two new silver polycarboxylate coordination polymers, [Ag 3 (H 3 L)(H 2 O) 2 ] n ·2nH 2 O (1) and [Ag 6 L(NH 3 )(H 2 O) 3 ] n ·nH 2 O (2), have been obtained from the reaction of [Ag(…
J Wang, ZJ Lin, YC Ou, Y Shen… - … –A European Journal, 2008 - Wiley Online Library
To study the conformations of 1,2,3,4,5,6‐cyclohexanehexacarboxylic acid (H 6 L), eleven new coordination polymers have been isolated from hydrothermal reactions of different metal …
Z Lin, ML Tong - Coordination Chemistry Reviews, 2011 - Elsevier
This review gives an overview on the coordination chemistry of eight cyclohexanepolycarboxylic acids, ie cyclohexanecarboxylic acid, 1,2-, 1,3- and 1,4-cyclohexanedicarboxylic acid, 1,…
Number of citations: 107 www.sciencedirect.com
H Xie, G Lu - Journal of Coordination Chemistry, 2015 - Taylor & Francis
Full article: Syntheses and crystal structures of four lanthanide complexes based on two tri-protonated hexacarboxylic acids of 1,2,3,4,5,6-cyclohexane-hexacarboxylic acid and mellitic …
Number of citations: 4 www.tandfonline.com
W Xu, YQ Zheng - Zeitschrift für Naturforschung B, 2011 - degruyter.com
Hydrothermal reaction of CoCl 2 ・ 6H 2 O, H6chhc (all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid), phen (1,10-phenanthroline), and NaOH in aqueous solution afforded a new …
Number of citations: 3 www.degruyter.com
L Cañadillas-Delgado, O Fabelo, J Pasán, M Julve… - Polyhedron, 2010 - Elsevier
The first gadolinium(III) complexes with the trideprotonated form of the 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H 3 clhex 3− ) of formulae [Gd(H 3 clhex)(H 2 O) 4 ] n ·3nH 2 O (1) …
Number of citations: 14 www.sciencedirect.com
ZG Gu, CY Pang, Z Li, HP Xiao - Inorganic Chemistry Communications, 2012 - Elsevier
A cobalt(II) metal–organic framework with all-cis 1,2,3,4,5,6-cyclohexanehexacarboxylate ligand: Synthesis, structure, and magnetic properties - ScienceDirect Skip to main content Skip …
Number of citations: 4 www.sciencedirect.com
AVM Chandramalar, YY Lim, YK Leong - Colloids and Surfaces A …, 1999 - Elsevier
The effects of cis- and trans-1,2-, trans-1,4-cyclohexanedicarboxylic acid, 95% cis-1,3,5-cyclohexane tricarboxylic acid and cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid on the yield …
Number of citations: 17 www.sciencedirect.com

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